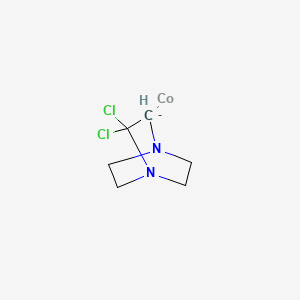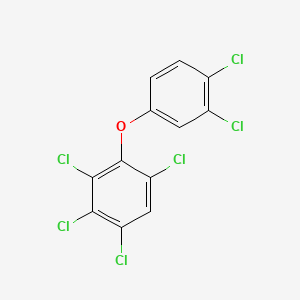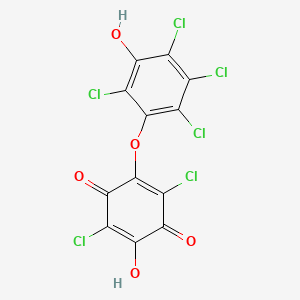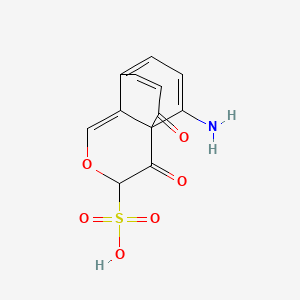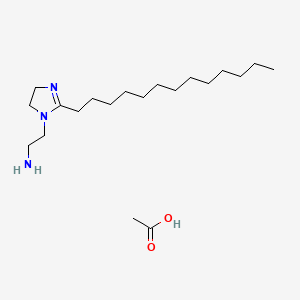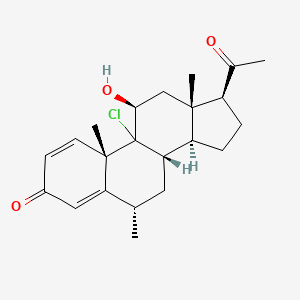
3-(Ethyl(4-((2,4,6-tribromophenyl)azo)phenyl)amino)propiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Etil(4-((2,4,6-tribromofenil)azo)fenil)amino)propionitrilo es un compuesto orgánico complejo conocido por sus propiedades estructurales únicas y sus aplicaciones potenciales en varios campos científicos. Este compuesto presenta un grupo azo, que es un grupo funcional caracterizado por un doble enlace nitrógeno-nitrógeno, y un grupo tribromofenil, que incluye tres átomos de bromo unidos a un anillo de benceno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Etil(4-((2,4,6-tribromofenil)azo)fenil)amino)propionitrilo generalmente implica múltiples pasos, comenzando con la preparación del compuesto azo. La reacción de acoplamiento azo es un método común utilizado, donde una amina aromática reacciona con una sal de diazonio para formar el compuesto azo. Las condiciones de reacción a menudo incluyen entornos ácidos o básicos para facilitar el proceso de acoplamiento.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones de acoplamiento azo a gran escala, seguidas de pasos de purificación como la recristalización o la cromatografía para obtener el producto deseado. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza, a menudo involucrando temperaturas controladas y el uso de catalizadores para mejorar la velocidad de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(Etil(4-((2,4,6-tribromofenil)azo)fenil)amino)propionitrilo puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden romper el enlace azo, dando lugar a la formación de aminas.
Sustitución: Los átomos de bromo en el grupo tribromofenil pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o la hidrogenación catalítica.
Sustitución: Los nucleófilos como los iones hidróxido o las aminas pueden facilitar las reacciones de sustitución.
Principales Productos Formados
Oxidación: Los productos pueden incluir compuestos nitroso o compuestos nitro.
Reducción: Las aminas son los principales productos formados.
Sustitución: Los productos dependen del nucleófilo utilizado, dando como resultado varios derivados sustituidos.
Aplicaciones Científicas De Investigación
3-(Etil(4-((2,4,6-tribromofenil)azo)fenil)amino)propionitrilo tiene varias aplicaciones en investigación científica:
Química: Utilizado como reactivo en la síntesis orgánica y como precursor de otras moléculas complejas.
Biología: Se estudia por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en la producción de colorantes y pigmentos debido a su grupo azo, que imparte colores vivos.
Mecanismo De Acción
El mecanismo de acción de 3-(Etil(4-((2,4,6-tribromofenil)azo)fenil)amino)propionitrilo involucra su interacción con objetivos moleculares como enzimas o receptores. El grupo azo puede sufrir reducción para formar aminas, que pueden interactuar con moléculas biológicas, lo que lleva a diversos efectos. El grupo tribromofenil también puede contribuir a la actividad del compuesto al interactuar con regiones hidrofóbicas de proteínas o membranas celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-((2,4,6-Tribromofenil)azo)anilina
- 3-(Etil(4-((2,4,6-tribromofenil)azo)fenil)amino)butirnitrilo
Unicidad
3-(Etil(4-((2,4,6-tribromofenil)azo)fenil)amino)propionitrilo es único debido a su combinación específica de grupos funcionales, que imparte propiedades químicas y biológicas distintas. La presencia del grupo tribromofenil y el enlace azo lo hace particularmente interesante para aplicaciones en la producción de colorantes y como un posible agente terapéutico.
La estructura y propiedades únicas de este compuesto lo convierten en un tema valioso de estudio en varios campos científicos, ofreciendo potencial para nuevos descubrimientos y aplicaciones.
Propiedades
Número CAS |
82457-18-9 |
|---|---|
Fórmula molecular |
C17H15Br3N4 |
Peso molecular |
515.0 g/mol |
Nombre IUPAC |
3-[N-ethyl-4-[(2,4,6-tribromophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C17H15Br3N4/c1-2-24(9-3-8-21)14-6-4-13(5-7-14)22-23-17-15(19)10-12(18)11-16(17)20/h4-7,10-11H,2-3,9H2,1H3 |
Clave InChI |
WYMYABONIVDQQB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



